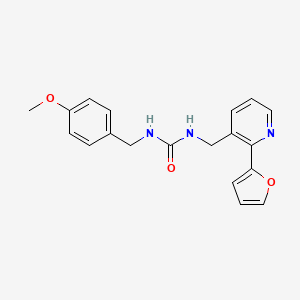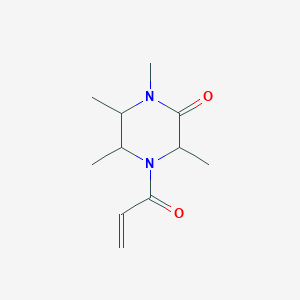
1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a furan ring, a pyridine ring, and a urea moiety, making it a versatile molecule for chemical modifications and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(Furan-2-yl)pyridine, which is then subjected to a series of reactions to introduce the urea and methoxybenzyl groups.
-
Step 1: Synthesis of 2-(Furan-2-yl)pyridine
Reagents: Furan-2-carbaldehyde, 3-pyridylboronic acid
Conditions: Palladium-catalyzed Suzuki coupling reaction
-
Step 2: Formation of the Urea Derivative
Reagents: 2-(Furan-2-yl)pyridine, 4-methoxybenzyl isocyanate
Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Furan-2,5-dione derivatives
Reduction: Piperidine derivatives
Substitution: Various substituted benzyl ureas
Applications De Recherche Scientifique
Chemistry: 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea is used as a building block in organic synthesis, enabling the creation of more complex molecules for material science and catalysis.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: Preliminary studies suggest that derivatives of this compound may exhibit pharmacological activities, including anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: The compound’s unique structure allows for its use in the development of novel materials, such as polymers and coatings, with specific properties.
Mécanisme D'action
The mechanism by which 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it may bind to specific receptors or enzymes, modulating their activity. The furan and pyridine rings facilitate interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
- 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-hydroxybenzyl)urea
- 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-chlorobenzyl)urea
Uniqueness: 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Propriétés
IUPAC Name |
1-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-16-8-6-14(7-9-16)12-21-19(23)22-13-15-4-2-10-20-18(15)17-5-3-11-25-17/h2-11H,12-13H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKYYMRDMMJWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2448760.png)


![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B2448765.png)


![1-({[4-(Diphenylmethyl)piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1] heptan-2-one](/img/structure/B2448769.png)
![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2448772.png)
![4-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole-1-carbonyl}pyridine](/img/structure/B2448774.png)

![3-[1-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide](/img/structure/B2448780.png)



